2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde
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Overview
Description
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with hexyloxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through a Friedel-Crafts acylation reaction.
Substitution with Hexyloxy Groups:
Attachment of Thiophene Groups: The thiophene groups are attached through a Heck coupling reaction, which involves the reaction of a halogenated thiophene with the benzaldehyde core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hexyloxy and thiophene groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene and hexyloxy groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener.
Dithieno[3,2-b2′,3′-d]thiophene: An emerging heterocyclic compound with applications in organic electronics.
Uniqueness
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and in medicinal chemistry research.
Properties
CAS No. |
591207-22-6 |
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Molecular Formula |
C25H34O3S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2,5-dihexoxy-4-(2-thiophen-2-ylethenyl)benzaldehyde |
InChI |
InChI=1S/C25H34O3S/c1-3-5-7-9-15-27-24-19-22(20-26)25(28-16-10-8-6-4-2)18-21(24)13-14-23-12-11-17-29-23/h11-14,17-20H,3-10,15-16H2,1-2H3 |
InChI Key |
YESRABIPWOWWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC2=CC=CS2)OCCCCCC)C=O |
Origin of Product |
United States |
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